molecular formula C20H19NO B8490483 (4-Butylphenyl)(isoquinolin-1-yl)methanone CAS No. 561290-54-8

(4-Butylphenyl)(isoquinolin-1-yl)methanone

Cat. No.: B8490483
CAS No.: 561290-54-8
M. Wt: 289.4 g/mol
InChI Key: JBIISDGNOZMWPC-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19NO and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

561290-54-8

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

(4-butylphenyl)-isoquinolin-1-ylmethanone

InChI

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-17(12-10-15)20(22)19-18-8-5-4-7-16(18)13-14-21-19/h4-5,7-14H,2-3,6H2,1H3

InChI Key

JBIISDGNOZMWPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-4-butylbenzene (2.29 ml, 13 mmol) and a catalytic amount of 1,2-dibromoethane as an initiator were added to a mixed solution of magnesium (338 mg, 14 mmol) and tetrahydrofuran (6.5 ml) under nitrogen atmosphere, and this mixture was stirred under reflux for 10 minutes. The mixture was cooled to 0° C., a solution of 1-isoquinolinecarbonitrile (1.0 g, 6.5 mmol) in tetrahydrofuran was added, and this mixture was stirred at room temperature for 1 hour, then at 70° C. for 3 hours. Thereafter, the mixture was cooled again to 0° C., concentrated hydrochloric acid (2.6 ml) and methanol (11 ml) were added, and this mixture was heated under reflux for 2 hours. After the mixture was concentrated, the residue was dissolved in 5 N sodium hydroxide and toluene, and was filtered through celite. The toluene layer of the filtrate was separated, washed with water, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound (1.7 g).
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338 mg
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6.5 mL
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1 g
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2.6 mL
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11 mL
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 1-bromo-4-butylbenzene (2.29 ml, 13.0 mmol) was added to a mixed solution of magnesium (338 mg, 13.9 mmol) and tetrahydrofuran (6.5 ml), and as an initiator, catalytic amount of 1,2-dibromoethane was added, and this was stirred under reflux for 10 minutes. The solution was cooled to 0° C., a tetrahydrofuran solution of 1-isoquinolinecarbonitrile (1.0 g, 6.49 mmol) was added, and was stirred for another 1 hour at room temperature, and at 70° C. for 3 hours. Subsequently, the solution was cooled again to 0° C., concentrated hydrochloric acid (2.56 ml) and methanol (11 ml) were added, and then refluxed for 2 hours. The concentrated residue was dissolved in 5 N sodium hydroxide and toluene, and was filtered through celite. The toluene layer of the filtrate was divided, washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography to give 1.72 g of the title compound.
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2.29 mL
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338 mg
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6.5 mL
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2.56 mL
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11 mL
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1 g
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Synthesis routes and methods III

Procedure details

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